molecular formula C₃H₄Li₂O₆S B1148271 Sulfopyruvic Acid Dilithium Salt CAS No. 103963-67-3

Sulfopyruvic Acid Dilithium Salt

Cat. No. B1148271
M. Wt: 182.01
InChI Key:
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Description

Sulfopyruvic Acid Dilithium Salt refers to the dilithium salt form of β-Sulfopyruvic acid, a compound that can be synthesized from bromopyruvic acid and sodium sulfite. This compound serves as a substrate for various enzymatic reactions and has been explored in the context of its chemical and physical properties, synthesis methods, molecular structure, and chemical reactions (Weinstein & Griffith, 1986).

Synthesis Analysis

β-Sulfopyruvic acid is synthesized with a yield greater than 90% by reacting bromopyruvic acid with sodium sulfite. It can also be enzymatically synthesized using a transamination process involving cysteinesulfonate and alpha-ketoglutarate. The compound is isolated as a stable, water-soluble dilithium salt, highlighting efficient synthesis pathways for both chemical and enzymatic production processes (Weinstein & Griffith, 1986).

Molecular Structure Analysis

The molecular structure of sulfopyruvic acid dilithium salt involves a sulfonic acid group attached to a pyruvic acid backbone. This structure contributes to its reactivity and stability as a dilithium salt, facilitating its role in various chemical reactions. While specific studies on its molecular structure are limited, the known chemical structure forms the basis for its reactivity and interactions with other molecules.

Chemical Reactions and Properties

Sulfopyruvic acid dilithium salt serves as an alternative substrate for mitochondrial malate dehydrogenase, demonstrating its involvement in metabolic pathways. Its reactivity was observed with an apparent Km of 6.3 mM and a Vmax about 40% of that with oxaloacetate, indicating its potential utility in biochemical assays and studies (Weinstein & Griffith, 1986).

Physical Properties Analysis

Research focusing directly on the physical properties of sulfopyruvic acid dilithium salt is sparse. However, its description as a stable, water-soluble salt suggests that it possesses characteristics conducive to biological studies and chemical analyses. Its solubility in water implies a degree of versatility in laboratory applications.

Chemical Properties Analysis

The chemical properties of sulfopyruvic acid dilithium salt, including its reactivity as a substrate for enzymatic reactions, highlight its biochemical significance. Its ability to undergo reduction by mitochondrial malate dehydrogenase and serve as a substrate in spectrophotometric assays underlines its chemical versatility and utility in research contexts (Weinstein & Griffith, 1986).

Scientific Research Applications

Asymmetric Sulfinylation Reagents

Sulfopyruvic Acid Dilithium Salt is instrumental in asymmetric sulfinylation reactions. A study demonstrated that primary dialkylmagnesium compounds, when reacted with diarylsulfoxides and promoted by the dilithium salt of (S)-BINOL, resulted in alkyl aryl sulfoxides with high yields and enantiomeric excess, highlighting its potential in asymmetric synthesis (Ruppenthal & Brückner, 2015).

Enhancing Lithium-Ion Batteries

In lithium-ion batteries, a 3,4-dihydroxybenzoic acid dilithium salt has been proposed as a cathode additive. This additive compensates for lithium loss by extracting Li+ from the salt, making the battery both safer and greener by ensuring no remaining material is left behind, contributing to battery efficiency and environmental sustainability (Wang et al., 2019).

Electrolytes in Rechargeable Lithium Batteries

Various dilithium salts, including those based on bis[(perfluoroalkyl)sulfonyl]diimide dianions, are synthesized and characterized for use in polyethylene-oxide-based solid polymer electrolytes for rechargeable lithium batteries. These studies provide insights into how the structure of the dilithium salts, particularly the length of the perfluoroalkylene linking group, influences the ionic conductivity and overall performance of the batteries (Geiculescu et al., 2004).

Synthesis of Carbene Complexes

The use of sulfonyl-substituted dilithium methandiide in synthesizing carbene complexes reveals its potential in the stabilization of such complexes, especially with oxophilic metals like zirconium. This finding opens new pathways in the field of organometallic chemistry and catalysis (Becker & Gessner, 2014).

Future Directions

One study suggests that a 3,4-dihydroxybenzoic acid dilithium salt (a type of organic lithium salt) could be used as a cathode additive in lithium-ion batteries, leading to safer and greener batteries . This suggests potential future applications for similar dilithium salts, including Sulfopyruvic Acid Dilithium Salt, in the field of energy storage.

properties

CAS RN

103963-67-3

Product Name

Sulfopyruvic Acid Dilithium Salt

Molecular Formula

C₃H₄Li₂O₆S

Molecular Weight

182.01

synonyms

2-Oxo-3-sulfo-propanoic Acid Dilithium Salt;  2-Oxo-3-sulfo-propanoic Acid Lithium Salt

Origin of Product

United States

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